N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-4-12-17-19-15(24-12)16-14(22)13-9(2)21(20-18-13)10-6-5-7-11(8-10)23-3/h5-8H,4H2,1-3H3,(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNUVOILWGNHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that incorporates both thiadiazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H19N5O2S
- Molecular Weight : 333.41 g/mol
- CAS Number : 109434-24-4
1. Anticancer Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), SKNMC (neuroblastoma), and HT29 (colon cancer) using the MTT assay. The studies suggest that these compounds may act as potential tyrosine kinase inhibitors, which are crucial in cancer progression and metastasis .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. The inclusion of the thiadiazole and triazole rings enhances its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition zones in disk diffusion assays, indicating their potential use as antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazole derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests a mechanism through which they may alleviate conditions characterized by chronic inflammation .
4. Neuroprotective Properties
Some derivatives of the triazole scaffold have been investigated for their neuroprotective effects. They have demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis in cellular models. This activity is particularly relevant for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiadiazole | Enhances anticancer potency |
| Aromatic ring substitutions | Affects antimicrobial efficacy |
| Alteration of carboxamide group | Modifies anti-inflammatory effects |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives including the target compound showed that they significantly inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, a derivative similar to the compound under discussion provided up to 80% protection at a concentration of 100 µM, demonstrating its potential as a neuroprotective agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's structural framework is similar to other thiadiazole derivatives known for their anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were evaluated for their anticancer activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Although none surpassed the efficacy of doxorubicin, certain derivatives showed promising results warranting further investigation into their mechanisms of action and structure-activity relationships .
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess antimicrobial activities. A study highlighted that compounds containing thiadiazole moieties demonstrated significant antibacterial effects against various pathogens. This suggests that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may also exhibit similar properties and could be explored as a lead compound for developing new antibiotics .
Agricultural Applications
Pesticide Development
Compounds with thiadiazole structures are often investigated for their potential as pesticides due to their bioactive properties. The incorporation of thiadiazoles in pesticide formulations has been shown to enhance the efficacy against various agricultural pests. The specific compound may serve as a scaffold for developing novel agrochemicals that target specific pests while minimizing environmental impact .
Plant Growth Regulation
Research into the effects of thiadiazole compounds on plant growth has indicated potential applications as growth regulators. These compounds can influence physiological processes in plants, promoting growth or enhancing resistance to stressors such as pathogens or adverse environmental conditions .
Case Study 1: Anticancer Evaluation
In a systematic study evaluating various thiadiazole derivatives for anticancer activity, researchers synthesized multiple compounds similar to this compound. The evaluation involved testing these compounds against established cancer cell lines using standardized protocols like MTT assays. Results indicated that modifications in the thiadiazole structure significantly impacted cytotoxicity levels .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study was conducted on a series of thiadiazole derivatives where this compound was included among the tested compounds. The results demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest a potential pathway for developing new antimicrobial agents based on this compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triazole-Thiadiazole Hybrids
The target compound’s structural analogs differ primarily in substituents on the triazole and thiadiazole rings. Key comparisons include:
- Substituent Effects: 3-Methoxyphenyl vs. Ethyl vs. Methylthio on Thiadiazole: Ethyl groups enhance lipophilicity, while methylthio groups may increase metabolic stability due to sulfur’s resistance to oxidative degradation .
Comparison with Pyrazole-Carboxamide Derivatives ()
Pyrazole-carboxamides (e.g., compounds 3a–3p) share the carboxamide linkage but replace the triazole-thiadiazole system with pyrazole rings. Notable differences:
- Triazole-Thiadiazole vs. Synthetic Efficiency: Thiadiazole derivatives (e.g., 97% yield for 4a in ) often outperform pyrazole-carboxamides (avg. 60–70% yield in ), suggesting better reaction kinetics or stability .
Analytical and Computational Tools for Characterization
- Crystallography : Programs like SHELXL and WinGX are critical for resolving anisotropic displacement parameters and refining crystal structures, as seen in analogous compounds .
- Spectroscopy : NMR and MS data (e.g., δ 2.66 ppm for methyl groups in ) provide benchmarks for verifying substituent integration in the target compound .
Implications for Drug Design
- Optimization Pathways : Introducing electron-withdrawing groups (e.g., fluoro or chloro) on the phenyl ring could enhance binding affinity, as observed in pyrazole-carboxamides () .
Preparation Methods
Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol (1.0 g, 7.5 mmol), which undergoes alkylation using ethyl bromide (1.2 equiv) in the presence of potassium carbonate (1.3 equiv) in dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, replacing the thiol group with an ethylthio moiety. After 8 hours, the mixture is quenched with cold water, yielding 5-(ethylthio)-1,3,4-thiadiazol-2-amine as a pale yellow solid (77–81% yield).
Desulfurization to 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The ethylthio intermediate is desulfurized using Raney nickel in ethanol under reflux. This step replaces the sulfur atom with hydrogen, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with >90% purity.
Synthesis of 1-(3-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Formation of the Triazole Core
The triazole ring is constructed via cyclocondensation of 3-methoxyphenylhydrazine (1.2 equiv) and ethyl 2-cyano-3-methylbut-2-enoate (1.0 equiv) in ethanol under reflux. This [3+2] cycloaddition generates 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ethyl ester (72% yield).
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous lithium hydroxide in methanol at 0°C for 1 hour, yielding the corresponding carboxylic acid (89% yield).
Coupling via Carboxamide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) at 0°C. This forms the reactive acid chloride, which is used immediately without isolation.
Aminolysis with 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The acid chloride is reacted with 5-ethyl-1,3,4-thiadiazol-2-amine (1.2 equiv) in DCM in the presence of triethylamine (2.0 equiv) at room temperature for 4 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the final compound in 68% yield.
Optimization and Characterization
Reaction Condition Optimization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d6$$): δ 8.42 (s, 1H, triazole-H), 7.86–7.89 (m, 1H, Ar-H), 7.52–7.55 (m, 2H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 2.98 (q, $$ J = 7.2 $$ Hz, 2H, CH$$2$$CH$$3$$), 2.47 (s, 3H, CH$$3$$), 1.32 (t, $$ J = 7.2 $$ Hz, 3H, CH$$2$$CH$$_3$$).
- $$ ^{13}C $$-NMR : δ 165.2 (C=O), 161.5 (C-F), 152.1 (triazole-C), 142.3 (thiadiazole-C), 130.4–114.7 (Ar-C), 56.1 (OCH$$3$$), 28.9 (CH$$2$$CH$$3$$), 21.4 (CH$$3$$), 14.7 (CH$$2$$CH$$3$$).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cycloaddition reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
- Step 2 : Coupling of the thiadiazole moiety using carbodiimide-mediated amidation or thiourea intermediates .
- Step 3 : Functionalization of the methoxyphenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., methoxy group at δ ~3.8 ppm, triazole protons at δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the calculated exact mass (e.g., [M+H] ~430.12 g/mol) .
Q. What are the solubility properties of this compound in common solvents?
- High solubility : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
- Moderate solubility : Ethanol, acetonitrile.
- Low solubility : Water, hexane.
Solubility data are critical for designing in vitro assays (e.g., DMSO stock solutions for biological testing) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Use Pd(II) or Cu(I) catalysts for coupling steps to enhance regioselectivity .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to minimize side products .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) .
- Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect and quantify byproducts .
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .
Q. What strategies can be employed to enhance the compound’s bioavailability for pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
- LogP optimization : Modify substituents (e.g., ethyl to propyl) to balance hydrophilicity and lipophilicity .
Q. How to design assays for evaluating the compound’s mechanism of action against cancer cell lines?
- In vitro cytotoxicity : MTT assay on HeLa or MCF-7 cells, with IC determination .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining .
Data Contradiction and Troubleshooting
Q. How to address inconsistent biological activity results across replicate experiments?
- Batch variability : Ensure compound purity (>95% by HPLC) and standardized storage conditions (-20°C, desiccated) .
- Cell line authentication : Use STR profiling to confirm cell line identity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Q. What experimental approaches can clarify discrepancies in molecular docking predictions?
- Mutagenesis studies : Introduce point mutations in target proteins (e.g., EGFR T790M) to validate binding sites .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time .
- Thermal shift assay : Measure protein stability changes upon ligand binding .
Methodological Recommendations
Q. How to standardize protocols for scaling up synthesis without compromising yield?
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress .
- Solvent recycling : Implement distillation systems for DMF or acetonitrile recovery .
- Design of experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
